molecular formula C16H14N2O2S2 B12494199 1-(phenylsulfonyl)-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole

1-(phenylsulfonyl)-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole

Cat. No.: B12494199
M. Wt: 330.4 g/mol
InChI Key: FSGJMHCQGDHDJV-UHFFFAOYSA-N
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Description

1-(phenylsulfonyl)-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylsulfonyl group and a prop-2-en-1-ylsulfanyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced by reacting the benzimidazole core with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced by reacting the intermediate with an appropriate allyl sulfide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(phenylsulfonyl)-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to other biologically active benzimidazoles.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole would depend on its specific biological target. Benzimidazole derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The phenylsulfonyl and prop-2-en-1-ylsulfanyl groups may enhance binding affinity or selectivity for specific targets, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(phenylsulfonyl)-1H-benzimidazole: Lacks the prop-2-en-1-ylsulfanyl group.

    2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole: Lacks the phenylsulfonyl group.

    1-(phenylsulfonyl)-2-(methylsulfanyl)-1H-benzimidazole: Contains a methylsulfanyl group instead of a prop-2-en-1-ylsulfanyl group.

Uniqueness

1-(phenylsulfonyl)-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole is unique due to the presence of both the phenylsulfonyl and prop-2-en-1-ylsulfanyl groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-prop-2-enylsulfanylbenzimidazole

InChI

InChI=1S/C16H14N2O2S2/c1-2-12-21-16-17-14-10-6-7-11-15(14)18(16)22(19,20)13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

FSGJMHCQGDHDJV-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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